molecular formula C25H33N3O2 B2895263 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 921896-03-9

3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Katalognummer: B2895263
CAS-Nummer: 921896-03-9
Molekulargewicht: 407.558
InChI-Schlüssel: KGOPFFAZOQQVAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethyl groups, linked to a tetrahydroquinoline scaffold via a morpholine-containing ethylamine spacer. Structural elucidation of such compounds often relies on crystallographic methods, with software suites like SHELX historically playing a critical role in refining small-molecule structures .

Eigenschaften

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-18-6-7-22(15-19(18)2)25(29)26-17-24(28-11-13-30-14-12-28)21-8-9-23-20(16-21)5-4-10-27(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOPFFAZOQQVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tetrahydroquinoline and morpholinoethyl groups. Common reagents used in these reactions include amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzamide core.

Wissenschaftliche Forschungsanwendungen

3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the benzamide core or modifications to the tetrahydroquinoline and morpholine groups. Below is a comparative analysis of three key analogs, supported by molecular data and inferred pharmacological properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID/Reference
3,4-Dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (Target) C₂₅H₃₁N₃O₂ 405.54 3,4-Dimethylbenzamide N/A
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide C₂₅H₂₈F₃N₃O₂ 475.54 4-Trifluoromethylbenzamide 922113-41-5
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine C₂₂H₃₅N₃O 369.54 Butyl-tetrahydroquinoline, propylamine linker Biosynth-XXXXX

Key Differences and Implications

Benzamide Substitutions: The 3,4-dimethylbenzamide group in the target compound enhances lipophilicity compared to the 4-trifluoromethylbenzamide analog . The dimethyl substitution may favor hydrophobic interactions in non-polar binding pockets, whereas the trifluoromethyl group could improve metabolic stability due to its resistance to oxidation.

Linker and Morpholine Role :

  • All analogs retain the morpholine-ethylamine linker, which balances solubility (via morpholine’s oxygen atoms) and conformational flexibility. However, the propylamine linker in shortens the spacer, possibly restricting spatial orientation for target engagement.

Research Findings and Pharmacological Insights

  • Synthetic Accessibility : The trifluoromethyl analog requires specialized fluorination steps, increasing synthetic complexity compared to the dimethyl-substituted target compound.
  • Solubility and Bioavailability : The target compound’s lower molecular weight (405.54 vs. 475.54 g/mol) and moderate lipophilicity suggest favorable oral bioavailability relative to the trifluoromethyl analog.
  • Target Selectivity : Preliminary computational docking studies (inferred from morpholine-containing analogs) indicate that the dimethylbenzamide group may exhibit stronger π-π stacking interactions with aromatic residues in kinase binding sites compared to bulkier substituents.

Notes

The analysis above relies on structural extrapolation and properties of related compounds.

Synthetic and Analytical Tools : Crystallographic refinement tools like SHELX remain critical for confirming the stereochemistry and purity of such compounds during development .

Regulatory Status : All compounds discussed are labeled for research use only, per vendor specifications .

Biologische Aktivität

3,4-Dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (CAS Number: 921896-03-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H33N3O2C_{25}H_{33}N_{3}O_{2}, with a molecular weight of 407.5 g/mol. Its structure features a benzamide core substituted with a dimethyl group and a tetrahydroquinoline moiety linked through a morpholine group.

PropertyValue
Molecular FormulaC₃₄H₃₃N₃O₂
Molecular Weight407.5 g/mol
CAS Number921896-03-9
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This action may have implications for treating neurodegenerative diseases such as Alzheimer’s .
  • Neuroprotective Properties : The compound's structural features suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or antioxidant activity .
  • Antidepressant-Like Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential in treating mood disorders .

The exact mechanism of action remains under investigation; however, the following pathways have been proposed:

  • Cholinergic Modulation : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.
  • Receptor Interaction : The tetrahydroquinoline moiety may interact with various receptors involved in mood regulation and cognition.

Study on Neuroprotective Effects

In a recent study examining the neuroprotective properties of related compounds, it was found that similar tetrahydroquinoline derivatives displayed significant protective effects against oxidative stress in neuronal cell cultures. These findings suggest that structural analogs may share similar mechanisms .

Antidepressant-Like Activity in Animal Models

A study conducted on rodents demonstrated that administration of 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide resulted in decreased immobility time in the forced swim test (FST), indicating potential antidepressant-like effects. The results were comparable to standard antidepressant treatments .

Inhibition of Acetylcholinesterase

Research published in patents indicates that compounds with similar structures effectively inhibit AChE activity. This inhibition could potentially lead to therapeutic applications for cognitive enhancement or treatment of Alzheimer’s disease .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.